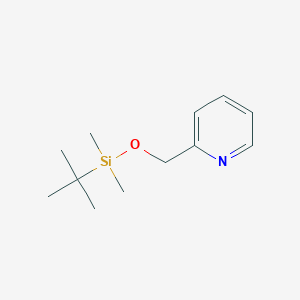

2-(t-Butyldimethylsilyloxy)methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-(pyridin-2-ylmethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXRAJQQRHZBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 T Butyldimethylsilyloxy Methylpyridine

De-silylation Strategies and Regenerative Chemistry

Acid-Mediated Cleavage of the tert-Butyldimethylsilyloxy Group

The TBDMS ether linkage is susceptible to cleavage under acidic conditions. The general mechanism involves the initial protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol, followed by nucleophilic attack on the silicon atom. The stability of silyl (B83357) ethers in acidic media generally increases with the steric bulk of the substituents on the silicon atom, following the order: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < TBDMS < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). nih.gov

Various acidic systems can effect this transformation. Common methods include using aqueous acetic acid or mineral acids like hydrochloric acid. organic-chemistry.org A mild and efficient protocol involves employing a catalytic amount of acetyl chloride in dry methanol, which generates anhydrous hydrochloric acid in situ. researchgate.netorganic-chemistry.org This method is often compatible with other acid-sensitive protecting groups, such as isopropylidene groups, and does not result in unwanted acylation byproducts. researchgate.net Lewis acids have also been utilized; for instance, iron(III) tosylate in methanol can effectively cleave TBDMS ethers, a reaction likely driven by the acidity of the solvated metal salt. iwu.edu

| Reagent System | Typical Conditions | Key Features | Citations |

|---|---|---|---|

| Acetyl Chloride (catalytic) in Methanol | Dry MeOH, 0 °C to room temp. | Generates HCl in situ; mild, selective, and high-yielding. Tolerates various functional groups. | researchgate.netorganic-chemistry.org |

| Iron(III) Tosylate | Methanol, room temp. | Mild Lewis acid catalyst; chemoselective, leaving TBDPS and Boc groups unaffected. | iwu.edu |

| Acetic Acid / Water | 2:1 AcOH/H₂O, 25 °C | Standard protic acid conditions for cleavage. | organic-chemistry.org |

| Dilute Methanolic HCl in THF | Anhydrous THF, <0.5% MeOH | TBDMS ethers are generally stable to these conditions, which are used to cleave more labile groups like acetals. | researcher.life |

Fluoride-Induced Desilylation Mechanisms (e.g., Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF), HF•Pyridine)

The most prevalent method for cleaving silyl ethers relies on a source of fluoride ions. harvard.edu This approach is highly effective due to the exceptional strength of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, providing a powerful thermodynamic driving force for the reaction. nih.govharvard.edu The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a transient pentavalent silicon intermediate. organic-chemistry.org

Several fluoride-containing reagents are commonly used:

Tetrabutylammonium Fluoride (TBAF) : This is arguably the most common reagent for silyl ether deprotection, typically used as a 1 M solution in tetrahydrofuran (THF). commonorganicchemistry.comchemspider.comresearchgate.net Its high solubility in organic solvents makes it convenient to use. commonorganicchemistry.com However, commercial TBAF solutions contain water and the fluoride ion is inherently basic, which can lead to undesired side reactions in substrates with base-labile functional groups. iwu.educhemspider.com In such cases, buffering the reaction with a mild acid like acetic acid can mitigate decomposition. chemspider.com

Hydrogen Fluoride•Pyridine (B92270) (HF•Pyridine) : This complex is another widely used fluoride source. nih.govgelest.com It is often employed in an excess of pyridine or in a solvent like acetonitrile. researchgate.netnih.gov Using pyridine as the solvent can sometimes provide cleaner reactions for complex molecules compared to standard TBAF conditions. researchgate.net The reagent's reactivity can be tuned by adjusting its concentration. nih.gov

Other Fluoride Sources : A variety of other reagents can also be used, including cesium fluoride (CsF), potassium fluoride (KF) often with a crown ether, ammonium fluoride (NH₄F), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). nih.govharvard.eduresearchgate.net Potassium bifluoride (KHF₂) has been shown to be a mild and effective reagent for the selective desilylation of phenolic TBDMS ethers. organic-chemistry.org

| Reagent | Typical Solvent | Key Characteristics | Citations |

|---|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | THF | Most common method; can be basic, potentially causing side reactions. | iwu.educommonorganicchemistry.comchemspider.com |

| Hydrogen Fluoride•Pyridine (HF•Pyridine) | Pyridine, Acetonitrile, THF | Effective reagent; using pyridine as solvent can improve outcomes for sensitive substrates. | researchgate.netnih.govgelest.com |

| Potassium Bifluoride (KHF₂) | Methanol | Mild reagent, particularly selective for phenolic TBDMS ethers. | organic-chemistry.org |

| Cesium Fluoride (CsF) | DMF, Acetonitrile | Alternative fluoride source, often used for more robust substrates. | researchgate.net |

Selective Deprotection in Polyfunctionalized Systems

In the synthesis of complex molecules, it is often necessary to remove one protecting group while leaving others intact, a concept known as orthogonal protection. harvard.edu The TBDMS group's intermediate stability allows for its selective removal in the presence of both more labile and more robust protecting groups.

The selective deprotection of different silyl ethers can often be achieved by exploiting their differential stability. For example, the more acid-labile TES group can be cleaved with formic acid while a TBDMS group on the same molecule remains unaffected. nih.gov Conversely, the more robust TBDPS group is resistant to many conditions that cleave TBDMS ethers, such as catalysis by iron(III) tosylate. iwu.edu

Chemoselectivity can also be achieved based on the substitution pattern of the alcohol. For instance, a 50% aqueous methanolic solution of Oxone has been shown to selectively cleave primary TBDMS ethers, like the one in 2-(t-Butyldimethylsilyloxy)methylpyridine, in the presence of TBDMS ethers protecting secondary or tertiary alcohols. organic-chemistry.org Furthermore, mild deprotection protocols, such as using catalytic acetyl chloride in methanol, have been shown to be compatible with a wide array of other functional groups, including esters, thioethers, and even highly acid-sensitive isopropylidene ketals. researchgate.net This high degree of selectivity makes the TBDMS group a versatile tool in synthetic chemistry.

Pyridine Ring Reactivity and Functionalization

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This electronic character makes the ring generally unreactive toward electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comquora.com The presence of the 2-(t-Butyldimethylsilyloxy)methyl substituent can influence the regioselectivity of these reactions.

Nucleophilic Substitution Reactions on the Pyridine Ring (e.g., Bromine Replacement)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines that bear a suitable leaving group, such as a halide, at the 2-, 4-, or 6-position. The stability of the intermediate Meisenheimer complex, which is enhanced by the ability of the nitrogen atom to bear a negative charge in the resonance structures, facilitates this reaction. stackexchange.com

In a molecule like 2-(t-Butyldimethylsilyloxy)methyl-5-bromopyridine, the bromine atom could be displaced by a variety of nucleophiles. A powerful strategy for functionalizing bromopyridines involves a bromine-magnesium exchange reaction using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). rsc.orgrsc.org This generates a pyridyl-Grignard reagent, which can then react with a wide range of electrophiles to introduce new substituents onto the ring. rsc.orgresearchgate.net This method has been used to achieve regioselective functionalization of poly-brominated pyridines. rsc.orgrsc.org The TBDMS ether group is generally stable to these organometallic reagents, allowing for manipulation of the ring without affecting the protected side chain.

| Electrophile | Introduced Functional Group | Example Product Type | Citations |

|---|---|---|---|

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) | Pyridyl aldehyde | rsc.org |

| Aldehydes/Ketones (e.g., Propionaldehyde) | -CH(OH)R (Secondary alcohol) | Substituted pyridylmethanol | rsc.org |

| Iodine (I₂) | -I (Iodo) | Iodopyridine | researchgate.net |

| Allyl Bromide (with CuCN·2LiCl) | -CH₂CH=CH₂ (Allyl) | Allylpyridine | rsc.org |

Electrophilic Transformations and Side-Chain Modifications

Due to the deactivating effect of the ring nitrogen, electrophilic aromatic substitution on the pyridine ring is difficult and requires harsh conditions. When such reactions do occur, substitution is directed to the 3- and 5-positions, as this avoids the formation of highly unstable intermediates with a positive charge on the nitrogen atom. There is limited specific literature on the direct electrophilic functionalization of this compound itself.

Side-chain modifications primarily involve transformations of the hydroxymethyl group after the deprotection of the TBDMS ether. The regenerated 2-pyridinemethanol is a versatile intermediate. It can be oxidized to afford 2-pyridinecarboxaldehyde or picolinic acid, depending on the oxidant and reaction conditions. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, enabling subsequent nucleophilic substitution to introduce a wide variety of other functionalities at the methylene (B1212753) position. These modifications of the side chain significantly expand the synthetic utility of the original silyl-protected compound. mdpi.comnih.gov

Carbon-Carbon Bond Forming Reactions Involving the Pyridine Scaffold

The pyridine scaffold of this compound can participate in a variety of carbon-carbon bond-forming reactions, which are essential for the synthesis of more complex molecules. These reactions often require prior functionalization of the pyridine ring, for example, through halogenation, to introduce a suitable handle for cross-coupling or other transformations.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Hiyama, Kumada)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. To utilize this compound in these reactions, it would typically first be halogenated, for instance, at the 4- or 6-position of the pyridine ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base libretexts.org. A halogenated derivative of this compound could serve as the organic halide partner in this reaction. The coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation and the potential for protodeboronation of the organoboron reagent nih.gov. However, the use of specialized ligands and reaction conditions has enabled the successful Suzuki-Miyaura coupling of 2-pyridylboronates with aryl and heteroaryl bromides and chlorides nih.govnih.govsemanticscholar.org.

Hiyama Coupling:

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key advantage of this method is the low toxicity of the organosilicon reagents. The reaction is typically activated by a fluoride source, which can be a limitation if the substrate contains silyl protecting groups researchgate.net. However, fluoride-free Hiyama coupling protocols have also been developed. A halogenated this compound could potentially be coupled with an organosilane under these conditions, although the compatibility of the TBS ether with the fluoride activator would need to be carefully considered.

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst wikipedia.orgorganic-chemistry.org. This reaction is highly effective for the formation of carbon-carbon bonds. A 2-halo-substituted derivative of this compound could be coupled with a variety of Grignard reagents, including alkyl, vinyl, and aryl Grignards, to introduce new carbon substituents onto the pyridine ring rsc.org.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compound | Palladium | Mild reaction conditions, high functional group tolerance, low toxicity of reagents. libretexts.org |

| Hiyama | Organosilane | Palladium | Low toxicity of silicon reagents, can be fluoride-activated or fluoride-free. researchgate.net |

| Kumada | Grignard reagent | Nickel or Palladium | Highly efficient for C-C bond formation, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

Alkylation and Arylation Strategies

Direct C-H alkylation and arylation of the pyridine ring are attractive strategies for the functionalization of this compound, as they avoid the need for pre-functionalization.

Alkylation:

The alkylation of pyridines can be achieved through various methods. One approach involves the deprotonation of a C-H bond with a strong base to form a pyridyl anion, which can then react with an alkyl halide. For 2-substituted pyridines, deprotonation often occurs at the 6-position. The acidity of the C-H protons on the pyridine ring is influenced by the substituents present.

Another strategy is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine ring. This reaction is particularly useful for the introduction of alkyl groups at the 2- and 4-positions of the pyridine ring.

Furthermore, the methyl group of the side chain, after deprotection of the silyl ether to the corresponding alcohol and subsequent conversion to a suitable leaving group, could be a site for alkylation via nucleophilic substitution. Alternatively, deprotonation of the methyl group of 2-picoline derivatives with a strong base like n-butyllithium can generate a nucleophilic species that can react with electrophiles such as epoxides nih.gov.

Arylation:

Direct arylation of pyridines can be accomplished through transition metal-catalyzed C-H activation. For example, ruthenium-catalyzed arylation of 2-alkenylpyridines with aryl bromides has been reported nih.gov. For this compound, direct arylation would likely occur at the positions ortho or para to the nitrogen atom. Intramolecular direct arylation of 3-halo-2-pyrones has also been demonstrated, suggesting that a suitably functionalized this compound could undergo similar cyclization reactions researchgate.net.

Cyclization and Rearrangement Reactions

The structure of this compound offers possibilities for both cyclization and rearrangement reactions, depending on the reaction conditions and the presence of other functional groups.

Cyclization Reactions:

With appropriate functionalization, this compound can be a precursor for the synthesis of fused heterocyclic systems. For example, a derivative containing an acetyl group on the pyridine ring has been shown to undergo cyclization with salicylic aldehyde in an acidic medium nih.govresearchgate.net. This suggests that if a suitable electrophilic and nucleophilic group were present in a derivative of this compound, intramolecular cyclization could be induced.

Rearrangement Reactions:

Picolyl ethers, which are structurally related to this compound, have been reported to undergo rearrangement reactions in the presence of strong bases like sodium amide documentsdelivered.com. This type of rearrangement, known as the Sommelet-Hauser rearrangement, involves the deprotonation of the methylene group adjacent to the pyridine ring, followed by a researchgate.netmdpi.com-sigmatropic shift. It is conceivable that under strongly basic conditions, this compound could undergo a similar rearrangement, although the bulky TBS group might influence the course of the reaction. Additionally, radical cyclizations involving silyl ethers can sometimes be accompanied by rearrangement of the silyl group libretexts.org.

Organometallic Chemistry and Coordination Properties

The nitrogen atom of the pyridine ring and the oxygen atom of the silyloxy group in this compound provide two potential coordination sites, making this molecule an interesting ligand for the formation of metal complexes.

Ligand Properties and Transition Metal Complex Formation

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals researchgate.net. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to a metal center, forming a sigma bond.

Catalytic Applications in Organic Transformations

While not typically a catalyst itself, this compound and structurally similar silyl-protected pyridines are pivotal as initiators in catalytic cycles, particularly in polymer chemistry. The compound's structure, featuring a pyridine ring and a protected hydroxymethyl group, allows it to participate in sophisticated, metal-mediated transformations.

A notable application is in rare earth metal-mediated group-transfer polymerization (REM-GTP) of Michael-type monomers. In this context, the silyl-protected α-methylated pyridine acts as an initiator for yttrium-based catalysts. The process is triggered by the C-H activation of the methyl group on the pyridine ring by an yttrium complex. mdpi.com This initiation step allows for the controlled polymerization of various monomers, including acrylates, methacrylates, and 2-vinyl pyridine. mdpi.com The tert-butyldimethylsilyl (TBDMS) protecting group is crucial as it masks the acidic proton of the hydroxyl group, enabling the desired C-H bond activation with the rare earth metal catalyst. mdpi.com

Table 1: Role of Silyl-Protected Pyridine in Yttrium-Catalyzed Polymerization

| Component | Role | Description |

|---|---|---|

| This compound derivative | Initiator | The C-H bond of the α-methyl group is activated by the catalyst to start the polymerization chain. |

| [(ONOO)tBuY(X)(thf)] | Catalyst | A bis(phenolate)yttrium complex that mediates the C-H activation and subsequent polymerization. |

| Michael-type Monomers | Substrate | Acrylates, methacrylates, etc., that are polymerized. |

C-H Bond Activation Mediated by Pyridine-Silyl Systems

The pyridine-silyl system, exemplified by this compound, is a powerful motif for directing C-H bond activation. The nitrogen atom of the pyridine ring acts as a directing group, coordinating to a transition metal center and bringing it into close proximity with a specific C-H bond, thereby facilitating its cleavage. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds. nih.govnih.gov

Transition-metal-catalyzed directed C-H functionalization often involves the formation of a five- or six-membered metallacycle intermediate. nih.gov In the case of pyridine-silyl systems, the pyridine nitrogen coordinates to an electrophilic metal, such as Palladium(II), Iridium(II), or Ruthenium(II), leading to a cyclometalated intermediate that enables subsequent functionalization. nih.govnih.gov

Specific research has demonstrated the C-H bond activation of silyl-substituted pyridines using bis(phenolate)yttrium catalysts. mdpi.com In a kinetic study, a silyl-protected pyridine was reacted with an yttrium complex at 60 °C. The reaction progress was monitored by ¹H-NMR, which showed the decrease of signals corresponding to the initiator and the emergence of a new signal for tetramethyl silane, confirming the activation of the methyl C-H bond. mdpi.com This activation is a critical step for initiating polymerization reactions, as discussed in the previous section. mdpi.com

Table 2: Research Findings on C-H Activation of a Pyridine-Silyl System

| Catalyst System | Substrate | C-H Bond Activated | Outcome |

|---|---|---|---|

| Bis(phenolate)Yttrium Complex | TBDMS-protected α-methylpyridine | α-methyl C(sp³)-H | Formation of an yttrium-pyridyl initiator complex |

| Ruthenium Complexes | 2-alkyl pyridine | Primary C(sp³)-H of the alkyl group | C-H silylation nih.gov |

Reactivity within Specialized Chemical Systems (e.g., Frustrated Lewis Pairs)

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgrsc.org This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably hydrogen (H₂). wikipedia.orgunt.edu

While direct studies on this compound in FLP chemistry are not prominent, its structure contains the necessary components to act as the Lewis base in such a system. The pyridine nitrogen is a well-established Lewis basic site. Furthermore, the α-methyl group can be deprotonated to generate a carbanion, creating a highly reactive, carbon-centered Lewis base.

The concept has been demonstrated with related molecules where methylpyridines like 2,6-lutidine are deprotonated and then reacted with a bulky Lewis acid, such as bis(pentafluorophenyl)borane (B(C₆F₅)₂), to form intramolecular pyridine-based FLPs. rsc.org In these systems, the resulting 2-borylmethylpyridine contains both the Lewis basic nitrogen and the Lewis acidic boron within the same molecule. rsc.org

By analogy, this compound could be transformed into a precursor for an intramolecular FLP. The deprotonated methyl group would serve as the Lewis base, while the pyridine nitrogen could also participate. The significant steric bulk of the t-butyldimethylsilyloxy group would contribute to the "frustration," preventing intramolecular quenching between the base and an introduced bulky Lewis acid. Such a system would have the potential to activate small molecules like H₂, CO₂, or olefins. wikipedia.orgunt.edu

Table 3: Hypothetical FLP System Based on this compound

| Component | Function | Example |

|---|---|---|

| Lewis Base Precursor | This compound | Provides the pyridine nitrogen and the α-methyl group for deprotonation. |

| Deprotonating Agent | n-Butyllithium | Generates the carbanionic Lewis base. |

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or ClB(C₆F₅)₂ | A bulky electrophile to pair with the Lewis base. |

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Strategic Utility as a Protecting Group

The primary application of 2-(t-Butyldimethylsilyloxy)methylpyridine revolves around the protective capacity of the t-butyldimethylsilyl (TBDMS) group for hydroxyl functionalities. The TBDMS ether is favored for its stability across a wide range of reaction conditions, yet it can be selectively removed when desired, making it a cornerstone of modern synthetic strategy.

Protection of Hydroxyl Groups in Complex Organic Synthesis

The protection of hydroxyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The TBDMS group, a bulky silyl (B83357) ether, is widely used for this purpose due to its high stability under basic and neutral conditions. This stability allows for a broad array of chemical transformations to be performed on other parts of a molecule without affecting the protected alcohol.

The introduction of the TBDMS group is typically achieved by reacting the alcohol with t-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole (B134444) or triethylamine (B128534). A more reactive alternative for hindered alcohols is t-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf). The bulky nature of the TBDMS group provides excellent steric hindrance, safeguarding the hydroxyl group from nucleophiles and other reactive species.

Deprotection of TBDMS ethers is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction, forming a strong Si-F bond. Acidic conditions can also be employed for the removal of the TBDMS group, though it is significantly more stable to acid hydrolysis compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS). This differential stability is a key feature in its strategic application.

Table 1: Relative Stability of Common Silyl Ether Protecting Groups to Acidic and Basic Hydrolysis

| Silyl Ether Protecting Group | Relative Stability to Acid | Relative Stability to Base |

| TMS (trimethylsilyl) | 1 | 1 |

| TES (triethylsilyl) | ~60 | ~10-100 |

| TBS (tert-butyldimethylsilyl) | ~20,000 | ~20,000 |

| TIPS (triisopropylsilyl) | ~700,000 | ~100,000 |

| TBDPS (tert-butyldiphenylsilyl) | ~500,000 | ~100,000 |

Role in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, particularly RNA, requires robust protection of the 2'-hydroxyl group of the ribose sugar to prevent undesired side reactions and degradation during the assembly process. The TBDMS group has been a cornerstone in this field for the protection of the 2'-OH function. Its stability allows it to withstand the conditions of the phosphoramidite (B1245037) coupling cycles.

In solid-phase RNA synthesis, 2'-O-TBDMS protected ribonucleoside phosphoramidites are sequentially added to the growing oligonucleotide chain. Following the completion of the synthesis, the TBDMS groups are typically removed using a fluoride-based reagent, such as triethylamine trihydrofluoride or TBAF. The development of TBDMS protection chemistry was a significant advancement that enabled the routine and efficient chemical synthesis of RNA.

Orthogonal Protecting Group Strategies in Multi-Step Sequences

A key concept in complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule. The TBDMS group is a valuable component of such strategies. For instance, a TBDMS ether can be selectively cleaved with fluoride ions in the presence of acid-labile groups like t-butyl esters or base-labile groups like acetyl esters.

This orthogonality is crucial in the synthesis of polyfunctional molecules where sequential manipulation of different functional groups is required. For example, a molecule might contain a primary alcohol protected as a TBDMS ether and a secondary alcohol protected as a triethylsilyl (TES) ether. Due to the lower stability of the TES group, it can be selectively removed under milder acidic conditions, leaving the TBDMS group intact for a subsequent transformation. This ability to selectively deprotect allows for intricate synthetic routes to be designed and executed with high precision.

Versatility as a Synthetic Building Block and Intermediate

Beyond its role in protecting hydroxyl groups, this compound serves as a versatile building block and intermediate in the synthesis of more complex molecules. The pyridine (B92270) ring offers a site for various chemical modifications, while the protected hydroxymethyl group can be unveiled at a strategic point in a synthetic sequence.

Construction of Complex Heterocyclic Architectures

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The pyridine scaffold of this compound can be incorporated into larger, more complex heterocyclic systems. The nitrogen atom of the pyridine ring can act as a nucleophile or a directing group in metal-catalyzed reactions.

Furthermore, the methyl group at the 2-position can be deprotonated to form a picolyl anion, a powerful nucleophile for the formation of new carbon-carbon bonds. The presence of the TBDMS-protected hydroxyl group allows for these transformations to occur while masking the reactivity of the alcohol. Once the desired carbon skeleton is assembled, the TBDMS group can be removed, and the resulting hydroxyl group can participate in further reactions, such as cyclizations, to form new heterocyclic rings. This strategy allows for the stepwise construction of intricate molecular frameworks.

Intermediate in Total Syntheses of Natural Products (e.g., Sieboldine A, Thailandamide A)

The utility of this compound and its derivatives as intermediates is exemplified in the total synthesis of complex natural products.

Sieboldine A: The total synthesis of (+)-Sieboldine A, a Lycopodium alkaloid with a unique N-hydroxyazacyclononane ring system, showcases the strategic use of protected hydroxyl groups in a complex synthetic sequence. nih.govscispace.comscilit.comnih.govresearchgate.net While the synthesis of Sieboldine A does not directly start from this compound, it involves the protection of hydroxyl groups as silyl ethers at various stages. For example, in one of the key steps, a primary alcohol is protected as a TBDPS ether. nih.gov This protection is crucial to allow for a series of subsequent transformations, including oxidations and couplings, to build the complex polycyclic core of the molecule. The silyl ether is then selectively removed at a later stage to unmask the hydroxyl group for the final cyclization to form the N-hydroxyazacyclononane ring. nih.gov This highlights the importance of silyl ether protecting groups in managing the reactivity of multiple functional groups during the assembly of a complex natural product like Sieboldine A. nih.gov

Thailandamide A: The total synthesis of Thailandamide A, a labile antibacterial polyketide, also demonstrates the importance of silyl ether protecting groups. nih.govacs.org In the synthesis of a key fragment of Thailandamide A, a phenolic hydroxyl group is protected as a TBDMS ether. nih.gov This protection is essential to prevent interference from the acidic phenolic proton during subsequent reactions, such as aldol (B89426) additions and olefinations, which are necessary to construct the polyketide chain. The TBDMS group provides the necessary stability to withstand these reaction conditions and is later removed to reveal the free phenol (B47542) in the final natural product. The strategic use of the TBDMS protecting group is therefore instrumental in the successful total synthesis of Thailandamide A. nih.gov

Precursor for Pharmaceutical Intermediates and Drug Development Candidates

The 2-(hydroxymethyl)pyridine structural motif is a key component in numerous active pharmaceutical ingredients (APIs). The use of a silyl ether, such as the t-butyldimethylsilyl (TBDMS) group, serves as a robust protecting group strategy, which is essential in multi-step syntheses to mask the reactive hydroxyl functionality while other parts of the molecule are being modified.

This compound provides a stable, protected form of 2-(hydroxymethyl)pyridine, allowing for transformations on the pyridine ring or other parts of a molecule without interference from the alcohol. A common synthetic strategy involves the oxidation of the pyridine nitrogen to the corresponding N-oxide. wikipedia.orgyoutube.com This activation facilitates subsequent reactions, such as the introduction of functional groups at the 2- and 4-positions of the pyridine ring. wikipedia.org For instance, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride can introduce a chlorine atom, a versatile handle for further elaboration. wikipedia.org

A notable application of this strategy is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-reflux disorders. google.com Intermediates for drugs like Rabeprazole, Omeprazole, and Lansoprazole often feature a substituted 2-(hydroxymethyl)pyridine core. google.comimist.maasianjpr.com The synthesis of the key intermediate for Rabeprazole, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, involves the construction of a functionalized 2-(chloromethyl)pyridine (B1213738) derivative. imist.maasianjpr.comgoogle.com The synthesis starts from a substituted pyridine N-oxide, which is rearranged and chlorinated to install the crucial chloromethyl group at the 2-position. imist.mapatsnap.com The use of a protected hydroxymethyl group, like in this compound, would be a standard approach to prevent side reactions during the necessary synthetic manipulations of the pyridine core before its conversion to the final chloromethyl intermediate.

Generation of Multifunctionalized Organic Scaffolds

In modern drug discovery and materials science, there is a high demand for molecular building blocks that can be used to systematically construct complex, three-dimensional molecules with diverse functionalities. eurekalert.orgsemanticscholar.orgchemistryworld.comnih.gov The pyridine ring is considered a "privileged scaffold" because it is a structural component in a vast number of biologically active compounds and approved drugs. nih.govnih.govresearchgate.net

This compound is an exemplary building block for generating multifunctional organic scaffolds. It possesses distinct reactive sites that can be addressed orthogonally:

The Pyridine Ring : The ring itself can be functionalized through various reactions, including electrophilic substitution (often after N-oxidation), Minisci-type radical additions, and transition-metal-catalyzed C-H activation/cross-coupling reactions. nih.govacs.org This allows for the introduction of a wide array of substituents, tuning the electronic and steric properties of the scaffold.

The Silyloxymethyl Group : The TBDMS ether is stable under many reaction conditions but can be readily cleaved using fluoride reagents (like TBAF) or acidic conditions to reveal the primary alcohol. This alcohol can then be further derivatized, for example, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, providing another point of diversification.

This dual reactivity enables the programmed, step-wise assembly of complex structures. semanticscholar.org For instance, the pyridine ring could first be incorporated into a larger framework via a Suzuki or Stille coupling, and then the silyl group can be removed to unmask a hydroxyl group for subsequent conjugation to another molecular fragment, such as a peptide, a sugar, or a fluorescent tag. This approach is central to the development of compound libraries for high-throughput screening and the synthesis of precisely structured functional materials. nih.goviipseries.org

Development of Specialized Reagents and Catalysts from the Pyridine-Silyl Moiety

The unique electronic properties of the pyridine ring, combined with the versatility of organosilicon chemistry, make pyridine-silyl compounds attractive platforms for the design of novel reagents and catalysts. chemscene.comalfachemic.com The pyridine nitrogen atom, with its lone pair of electrons, can function as a Lewis base, a hydrogen bond acceptor, or a ligand for transition metals. alfachemic.comresearchgate.netnih.gov

The this compound moiety can be incorporated into more complex ligand architectures. The pyridine nitrogen can coordinate to a metal center, while the side chain can be modified to introduce additional donor atoms or steric bulk, thereby influencing the catalytic activity and selectivity of the resulting metal complex. researchgate.netnih.gov Palladium(II) complexes with substituted pyridine ligands, for example, have been shown to be effective catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The electronic nature of the substituents on the pyridine ring can tune the catalytic efficiency. acs.org

Furthermore, pyridines and their derivatives can act as organocatalysts. nih.govacs.orgiciq.org For instance, dithiophosphoric acids have been identified as catalysts that can activate pyridines towards radical functionalization through a sequence involving protonation, single-electron transfer (SET) reduction, and hydrogen atom abstraction. nih.govacs.orgnih.govresearchgate.net The presence of a silyl ether group could modulate the basicity and redox potential of the pyridine, potentially leading to new catalytic activities.

Pyridine N-oxides, readily prepared from the parent pyridine, are also versatile intermediates in catalysis and reagent development. youtube.comscripps.eduarkat-usa.org They can act as chiral ligands in asymmetric catalysis or as oxidizing agents. The silyl group in this compound N-oxide would be stable during the N-oxidation step and could then participate in or direct subsequent transformations. arkat-usa.org

Mechanistic Insights and Theoretical Studies

Reaction Mechanism Elucidation

The strategic placement of the 2-(t-butyldimethylsilyloxy)methyl group on a pyridine (B92270) ring offers a unique platform for investigating and controlling its chemical reactivity. The interplay between the silyl (B83357) protecting group and the pyridine core has been the subject of detailed mechanistic studies, shedding light on reaction pathways, the activation of the aromatic system, and the subtle balance of steric and electronic factors.

The introduction and removal of the tert-butyldimethylsilyl (TBDMS or TBS) group are fundamental steps that enable the use of 2-(t-butyldimethylsilyloxy)methylpyridine as a synthetic intermediate. The mechanisms governing these processes are well-established and proceed through distinct, well-characterized pathways.

Silylation Pathway: The protection of 2-(hydroxymethyl)pyridine to form this compound is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, most commonly imidazole (B134444), in a polar aprotic solvent like dimethylformamide (DMF). The mechanism, first elucidated by E. J. Corey, involves the formation of a highly reactive silylating agent. total-synthesis.comorganic-chemistry.org Imidazole acts as a catalyst by first attacking the TBDMS-Cl to form an N-tert-butyldimethylsilylimidazolium intermediate. total-synthesis.com This species is a much more potent silyl donor than TBDMS-Cl itself. The alcohol oxygen of 2-(hydroxymethyl)pyridine then attacks the silicon atom of this activated intermediate. This substitution likely proceeds through an associative pathway featuring a transient, pentavalent silicon transition state. total-synthesis.com Subsequent departure of the imidazole moiety yields the protected silyl ether and regenerates the catalyst. For sterically hindered alcohols where TBDMS-Cl is insufficient, the more reactive tert-butyldimethylsilyl triflate (TBDMS-OTf) is often used with a non-nucleophilic base like 2,6-lutidine. total-synthesis.com

Desilylation Pathway: The cleavage of the silicon-oxygen bond to regenerate the alcohol is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The exceptional strength of the silicon-fluorine bond (bond dissociation energy ~135 kcal/mol) provides a powerful thermodynamic driving force for this reaction. The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, forming a hypervalent, pentacoordinate siliconate intermediate. organic-chemistry.org This intermediate then fragments, breaking the Si-O bond and liberating the corresponding alkoxide, which is subsequently protonated upon workup to yield the free alcohol. iwu.edu While effective, the high basicity of TBAF can be problematic for base-sensitive substrates. iwu.edu Consequently, milder, catalytic methods have been developed, such as the use of Lewis acids like iron(III) tosylate, which can facilitate the cleavage under less basic conditions. iwu.eduresearchgate.net

The protection of the 2-hydroxymethyl group as a TBDMS ether is a critical strategy for activating the pyridine ring towards carbon-carbon bond formation, particularly through directed ortho-metalation (DoM). wikipedia.orgbaranlab.org In this role, the this compound serves as an invaluable mechanistic probe.

The primary function of the TBDMS group in this context is to mask the acidic proton of the hydroxyl group. mdpi.com Without this protection, strong organometallic bases like n-butyllithium (n-BuLi) would simply deprotonate the -OH group in a rapid acid-base reaction, preventing any interaction with the C-H bonds of the pyridine ring. uwindsor.ca Once protected, the 2-(t-butyldimethylsilyloxy)methyl substituent can act as a Directed Metalation Group (DMG). The mechanism proceeds via coordination of the Lewis acidic lithium ion from the n-BuLi aggregate to the Lewis basic oxygen atom of the silyl ether and the pyridine nitrogen. wikipedia.orgbaranlab.org This coordination complex brings the butyl anion into close proximity with the C3 proton (the ortho position), facilitating its abstraction and the formation of a stable 3-lithiopyridine intermediate. core.ac.uk This process demonstrates high regioselectivity, targeting only the ortho position, in contrast to typical electrophilic aromatic substitutions which often yield mixtures of ortho and para products. wikipedia.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form a new carbon-carbon bond at the C3 position. nih.gov The use of this compound thus provides clear mechanistic evidence for the power of directed metalation in controlling regioselectivity in pyridine functionalization.

The 2-(t-butyldimethylsilyloxy)methyl substituent exerts a profound influence on the reactivity of the pyridine ring through a combination of steric and electronic effects.

Steric Hindrance: The tert-butyl group on the silicon atom makes the TBDMS moiety exceptionally bulky. youtube.com This steric bulk creates a crowded environment around the 2-position of the pyridine ring. This has two major consequences:

Hindrance at the Nitrogen Atom: The substituent can partially block the lone pair of the pyridine nitrogen, sterically hindering its ability to act as a nucleophile or a base in reactions with bulky reagents. rsc.org

Hindrance at the C3 Position: The group can also impede the approach of electrophiles or reagents to the adjacent C3 carbon, potentially slowing down reactions at this site or directing them elsewhere if other positions are available. nih.gov This effect is particularly relevant in reactions like the directed ortho-metalation, where the geometry of the transition state must accommodate this bulky group. core.ac.uk

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the structural and electronic properties of this compound at a molecular level. These theoretical studies complement experimental findings by offering detailed insights into reactivity and predicting the energetic landscapes of reaction pathways.

DFT calculations are widely employed to predict the ground-state properties of molecules like this compound. nih.gov Using functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can compute the molecule's minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. niscpr.res.inresearchgate.net

These calculations also yield critical electronic properties that are predictive of reactivity:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, the map would show a region of high negative potential (red/yellow) around the pyridine nitrogen atom, confirming it as the primary site for electrophilic attack or protonation. The oxygen atom of the ether linkage would also show negative potential, while the hydrogens would be regions of positive potential (blue). nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ias.ac.in The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. For this pyridine derivative, the HOMO would likely be localized primarily on the pyridine ring and the nitrogen lone pair, while the LUMO would be a π* orbital of the ring. researcher.liferesearchgate.net

The table below presents hypothetical, yet representative, data that would be obtained from a DFT study on this compound, based on calculations performed on similar pyridine derivatives. niscpr.res.inias.ac.in

| Calculated Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity, with the pyridine ring being the primary electron donor. |

| LUMO Energy | -0.8 eV | Suggests susceptibility to attack by strong nucleophiles under activating conditions. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A relatively large gap indicates high kinetic stability under standard conditions. |

| Mulliken Charge on N | -0.65 e | Confirms the nitrogen atom as the most nucleophilic and basic site in the molecule. |

| Dipole Moment | 2.1 D | Indicates a moderately polar molecule, influencing its solubility and intermolecular interactions. |

Beyond ground-state properties, computational chemistry is instrumental in mapping the entire potential energy surface of a chemical reaction, allowing for the prediction of outcomes and the elucidation of detailed mechanisms. nih.gov This is achieved by locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org

For a reaction involving this compound, such as the directed ortho-lithiation at the C3 position, DFT calculations can model the entire pathway:

Reactant Complex: The initial coordination of n-butyllithium to the pyridine derivative would be modeled to find the most stable pre-reaction complex.

Transition State Search: Algorithms are used to locate the first-order saddle point on the energy surface corresponding to the abstraction of the C3 proton by the butyl anion. Vibrational frequency analysis is used to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-H bond breaking and the new C-Li bond forming). nih.gov

Product Complex: The structure and energy of the resulting 3-lithiopyridine intermediate would be calculated.

The difference in free energy (ΔG‡) between the reactant complex and the transition state gives the activation energy of the reaction. rsc.org A lower activation energy implies a faster reaction rate. By comparing the activation energies for competing pathways (e.g., lithiation at C3 vs. C5), computational models can accurately predict the regioselectivity of a reaction, providing insights that are often difficult to obtain experimentally. nih.govnih.gov

The following table illustrates hypothetical energy values for the ortho-lithiation reaction, demonstrating how computational data can be used to understand its feasibility.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Separated) | 0.0 | Reference energy for the starting materials. |

| Reactant Complex (Coordinated) | -5.2 | Stabilization due to the coordination of n-BuLi to the substrate. |

| Transition State (TS) | +15.8 | The energy barrier for the proton abstraction step. This value suggests the reaction is feasible at low temperatures. |

| Product (3-lithiopyridine) | -10.5 | The final lithiated product is thermodynamically more stable than the reactants, indicating the reaction is favorable. |

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation and Mechanistic Understanding

Advanced spectroscopic and crystallographic techniques are indispensable in modern chemical research for the unambiguous confirmation of molecular structures and for gaining deep insights into reaction mechanisms. For "this compound" and related compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide a powerful analytical triad (B1167595) to elucidate its structure, monitor its formation, and understand its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "this compound," both ¹H and ¹³C NMR are routinely used for its characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show characteristic signals for the protons of the pyridine ring, the methylene (B1212753) bridge, and the t-butyldimethylsilyl protecting group. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the position of the substituent. Typically, the proton at the 6-position appears at the lowest field, followed by the protons at the 4- and 5-positions, with the proton at the 3-position being the most shielded. The introduction of the silyloxymethyl group at the 2-position further influences these shifts. The methylene protons (-CH₂O-) adjacent to the pyridine ring and the silyloxy group would appear as a singlet, with a chemical shift indicative of its connection to an electronegative oxygen atom and an aromatic ring. The signals for the t-butyl and dimethylsilyl groups of the TBDMS protector would be found in the upfield region of the spectrum, with the large t-butyl group typically showing a singlet integrating to nine protons and the two methyl groups on the silicon appearing as a singlet integrating to six protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will display distinct resonances, with their chemical shifts being sensitive to the electronic environment. The carbon atom attached to the nitrogen (C2) and the carbon at the 6-position are generally the most deshielded. The methylene carbon (-CH₂O-) will have a characteristic shift reflecting its attachment to an oxygen atom. The carbon atoms of the t-butyldimethylsilyl group will also be readily identifiable, with the quaternary carbon of the t-butyl group and the methyl carbons attached to the silicon appearing at distinct upfield chemical shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives or in cases of signal overlap. These techniques reveal connectivity between protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively, providing a complete picture of the molecular structure.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| Pyridine H-3 | 7.0 - 7.3 | 118 - 122 |

| Pyridine H-4 | 7.5 - 7.8 | 135 - 138 |

| Pyridine H-5 | 7.1 - 7.4 | 120 - 124 |

| Pyridine H-6 | 8.4 - 8.6 | 148 - 150 |

| -CH₂O- | 4.7 - 5.0 | 63 - 67 |

| Si-C(CH₃)₃ | 0.8 - 1.0 | 25 - 27 |

| Si-(CH₃)₂ | 0.0 - 0.2 | -6 to -4 |

| Si-C (CH₃)₃ | N/A | 18 - 20 |

| Pyridine C-2 | N/A | 158 - 162 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "this compound," MS is crucial for confirming its successful synthesis and for monitoring the progress of reactions in which it is involved.

Molecular Ion and Fragmentation Patterns: Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will produce a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a characteristic fingerprint that aids in structural confirmation. For silylated compounds, a prominent fragmentation pathway involves the loss of the bulky t-butyl group, leading to a significant [M-57]⁺ ion. Other common fragmentations include the cleavage of the Si-O bond and fragmentations within the pyridine ring. The presence of the pyridine moiety can lead to characteristic fragments corresponding to the pyridyl-methyl cation or other resonance-stabilized ions.

Reaction Monitoring: Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an excellent tool for monitoring the progress of the silylation reaction of 2-pyridylmethanol to form "this compound." By analyzing aliquots of the reaction mixture over time, one can observe the disappearance of the starting material's molecular ion peak and the appearance and increase in intensity of the product's molecular ion peak. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents.

Expected Key Mass Fragments for this compound:

| m/z Value | Proposed Fragment | Description |

| 223 | [M]⁺ | Molecular Ion |

| 208 | [M - CH₃]⁺ | Loss of a methyl group from the silyl group |

| 166 | [M - C(CH₃)₃]⁺ | Loss of the t-butyl group |

| 132 | [M - OSi(CH₃)₂C(CH₃)₃]⁺ | Cleavage of the O-Si bond |

| 108 | [C₅H₄NCH₂]⁺ | Pyridyl-methyl cation |

| 93 | [C₅H₄N]⁺ | Pyridyl cation |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

X-ray Crystallography of Related Pyridine-Silyl Compounds and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself may not be readily available in public databases, the analysis of crystal structures of closely related pyridine-silyl compounds and reaction intermediates can provide valuable insights into its expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Structural Insights from Related Compounds: The Cambridge Structural Database (CSD) contains a wealth of crystallographic data for organic and organometallic compounds. A search for structures containing both a pyridine ring and a silyl ether functionality would reveal key structural features. For instance, the Si-O-C bond angle is typically in the range of 120-130°, which is larger than a typical sp³ hybridized angle, and is influenced by the steric bulk of the substituents on the silicon and carbon atoms. The Si-O bond length is also a parameter of interest, providing information about the strength of this bond.

The orientation of the silyloxymethyl group relative to the pyridine ring is another important aspect that can be inferred from related structures. Crystal packing is often dictated by weak intermolecular interactions such as C-H···π interactions involving the pyridine ring and van der Waals forces. In the solid state, pyridine-containing molecules can form various supramolecular architectures.

Analysis of Reaction Intermediates: In some cases, it may be possible to crystallize and structurally characterize intermediates in the synthesis or reactions of "this compound." For example, the crystal structure of a complex between 2-pyridylmethanol and a silylating agent could provide direct evidence for the reaction mechanism. Similarly, the structures of metal complexes incorporating "this compound" as a ligand would reveal its coordination behavior, including the preferred conformation of the silyloxymethyl side chain upon binding to a metal center. The analysis of such structures can shed light on the steric and electronic properties of the ligand and how they influence the geometry and reactivity of the resulting complex.

Emerging Trends and Future Research Perspectives

Development of Sustainable Synthetic Methodologies for Pyridine-Silyl Compounds

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. nih.gov In line with the principles of green chemistry, current research is focused on developing more sustainable and eco-friendly synthetic protocols. nih.govrasayanjournal.co.in This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and the application of multicomponent reactions (MCRs) that combine several reactants in a single step to form complex products, thereby minimizing waste. researchgate.netnih.gov

For pyridine-silyl compounds specifically, the focus is on greener techniques for both the silylation (protection) and deprotection steps. mdpi.com Research is moving away from hazardous reagents and large quantities of solvents. researchgate.net For instance, developing protocols that use catalytic amounts of reagents or employ reusable catalysts like modified clays (B1170129) or resins for silyl (B83357) ether cleavage represents a significant step forward. mdpi.com Furthermore, the use of safer, eco-friendly solvent systems, such as ethanol-water mixtures, under ambient, metal-free conditions is being explored for reactions involving silyl ethers, offering a more sustainable alternative to traditional methods that often rely on chlorinated solvents and low temperatures. rsc.org The application of magnetically recoverable nanocatalysts also presents a promising avenue for synthesizing pyridine derivatives, as these catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org

Exploration of Novel Reactivity Patterns and Selectivity Control

The t-butyldimethylsilyl protecting group in 2-(t-Butyldimethylsilyloxy)methylpyridine is instrumental in controlling reactivity. By masking the hydroxymethyl group, it allows for selective functionalization of the pyridine core. cymitquimica.com A major area of exploration is the development of novel catalytic systems that can achieve high selectivity (chemo-, regio-, and enantioselectivity) in pyridine synthesis. numberanalytics.com

Modern synthetic methods are enabling new types of transformations. For example, transition-metal-catalyzed C-H activation offers a direct way to functionalize the pyridine ring, creating complex molecules from simple precursors. researchgate.net Researchers have also developed single-step, convergent methods to synthesize highly substituted pyridines from N-vinyl or N-aryl amides, which proceed under mild conditions and offer precise control over substituent placement. organic-chemistry.org The bulky silyl group can sterically influence these reactions, directing incoming reagents to specific positions and thus controlling the regioselectivity of the transformation. Understanding and harnessing these steric and electronic effects are key to unlocking new synthetic possibilities and creating novel molecular architectures based on the pyridine scaffold.

Expansion into Advanced Materials Science and Supramolecular Chemistry Applications

Pyridine derivatives are fundamental building blocks in materials science due to their unique electronic properties and their ability to coordinate with metal ions. mdpi.com The compound this compound serves as a valuable precursor in this field. After its incorporation into a larger structure, the silyl protecting group can be selectively removed to reveal the hydroxymethyl group, which can then be used for further polymerization or to anchor the molecule to a surface.

In supramolecular chemistry, which studies complex systems formed by non-covalent interactions, the pyridine nitrogen atom is a key player. wikipedia.org It can participate in hydrogen bonding and metal coordination, directing the self-assembly of molecules into well-defined, functional architectures. pageplace.deresearchgate.netijsr.net These assemblies have potential applications in catalysis, data storage, and the development of molecular sensors. ijsr.net The presence of the bulky t-butyldimethylsilyl group can influence the packing and geometry of these supramolecular structures, providing a tool for fine-tuning their properties. This strategic use of protecting groups allows for the construction of intricate nanoscale materials and devices. nih.gov

Bio-inspired Synthetic Approaches and Applications in Chemical Biology

Nature provides a rich source of inspiration for the design of new synthetic strategies. nih.gov Bio-inspired synthesis seeks to mimic the efficiency and selectivity of biological processes to construct complex molecules. rsc.orgcolorado.edu A key approach in this area is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. rsc.orgrsc.org These methods are highly selective, operate under mild conditions (room temperature and neutral pH), and are environmentally friendly. rsc.orgukri.org Biocatalytic processes are being developed for the synthesis of various pyridine heterocycles, offering a sustainable alternative to traditional chemical methods. nih.gov

In chemical biology, this compound can be used as an intermediate in the synthesis of biologically active compounds or chemical probes. The silyl ether masks the polar hydroxyl group, which can improve a molecule's ability to cross cell membranes. Once inside a cell, the silyl group could potentially be cleaved by cellular enzymes to release the active molecule at a specific location. Furthermore, pyridine-containing units are being incorporated into bio-inspired polymers for applications in regenerative medicine and tissue engineering, where they can enhance mechanical properties or confer specific biological activities. nih.gov

Integration with Automated Synthesis and Machine Learning in Reaction Design

The fields of chemical synthesis and drug discovery are being transformed by automation and artificial intelligence. researchgate.net Automated synthesis platforms, combined with high-throughput experimentation (HTE), allow chemists to perform and analyze a large number of reactions in a short amount of time, significantly accelerating the discovery of new compounds and the optimization of reaction conditions. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 2-(t-Butyldimethylsilyloxy)methylpyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via silylation of a hydroxyl-containing precursor. For example, a pyridine derivative with a hydroxymethyl group is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane or THF . Optimization involves controlling reaction time (typically 12–24 hours under nitrogen), temperature (room temperature to 40°C), and stoichiometric ratios (1:1.2 molar ratio of precursor to TBDMSCl). Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hot hexane .

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify silyl ether formation (e.g., δ ~0.1–0.3 ppm for TBDMS methyl groups) and pyridine ring protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) .

- X-ray Diffraction (XRD) : Single-crystal XRD for absolute structural confirmation. Crystallization in hexane or ethyl acetate yields colorless crystals suitable for analysis .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The TBDMS group is hydrolytically sensitive. Store the compound under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture, acidic/basic conditions, or protic solvents (e.g., methanol), which can cleave the silyl ether .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal XRD provides precise bond lengths, angles, and torsion angles. For example, a reported analog crystallizes in the triclinic space group P with unit cell parameters a = 12.069(3) Å, b = 12.499(3) Å, c = 7.577(2) Å, and angles α = 106.54°, β = 93.57°, γ = 116.21° . Data collection using a Rigaku AFC7R diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (R = 0.056) resolves conformational details, such as silyl ether orientation and pyridine ring planarity .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the TBDMS group on pyridine’s nucleophilicity. For example, the silyl ether’s electron-donating nature may activate specific ring positions for Suzuki-Miyaura couplings. Molecular docking studies can also predict interactions in catalytic systems (e.g., nickel or palladium complexes) .

Q. How does the TBDMS group influence regioselectivity in nucleophilic additions to the pyridine ring?

The bulky TBDMS moiety sterically shields adjacent positions, directing nucleophiles (e.g., Grignard reagents) to less hindered sites. For instance, in lithiation reactions, the silyl group may deactivate the ortho position, favoring meta or para functionalization. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by F NMR) is recommended .

Q. What strategies mitigate challenges in handling air-sensitive intermediates during derivatization?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Quench reactive intermediates (e.g., organometallic species) with deuterated solvents for in-situ NMR monitoring .

- Employ stabilizing ligands (e.g., P(NMe)) in catalytic systems to reduce decomposition .

Methodological Guidance

- Crystallization Optimization : Slow evaporation from a hexane/ethyl acetate mixture (9:1) yields diffraction-quality crystals .

- Toxicology Screening : Follow OECD guidelines for preliminary ecotoxicity assessments, as data for this compound are limited .

- Chromatography : Use prep-TLC (silica gel GF254) with hexane/acetone (8:2) for small-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.